4,6-Dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidine is a heterocyclic compound that contains both pyrimidine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Oxadiazole to the Pyrimidine: The oxadiazole derivative is then reacted with a pyrimidine precursor, such as 4,6-dimethyl-2-chloropyrimidine, in the presence of a base like potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4,6-Dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Agriculture: The compound can be used as an intermediate in the synthesis of agrochemicals such as herbicides and pesticides.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidine depends on its specific application:
Medicinal Chemistry: The compound may interact with various molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Agriculture: It may act on specific biochemical pathways in pests or weeds, leading to their inhibition or death.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but lacks the oxadiazole ring.
3-Phenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the pyrimidine moiety.
Uniqueness
4,6-Dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidine is unique due to the combination of the pyrimidine and oxadiazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-8-11(2)17-15(16-10)21-9-13-18-14(19-20-13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGKITDROSADSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NC(=NO2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.